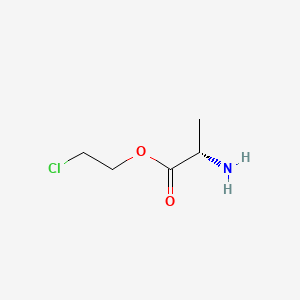
L-Alanine, 2-chloroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine, 2-chloroethyl ester (9CI) is a chemical compound with the molecular formula C5H10ClNO2 It is an ester derivative of alanine, where the carboxyl group of alanine is esterified with 2-chloroethanol
Métodos De Preparación
The synthesis of Alanine, 2-chloroethyl ester (9CI) typically involves the esterification of alanine with 2-chloroethanol. This reaction can be catalyzed by acidic conditions, such as the presence of concentrated sulfuric acid. The general reaction scheme is as follows:
Alanine+2-chloroethanolH2SO4Alanine, 2-chloroethyl ester+H2O
In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Alanine, 2-chloroethyl ester (9CI) can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alanine and ethylene glycol.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield alanine and 2-chloroethanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Alanine, 2-chloroethyl ester (9CI) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as drug delivery systems or as a prodrug, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Alanine, 2-chloroethyl ester (9CI) involves its interaction with biological molecules and enzymes. The ester bond can be hydrolyzed by esterases, releasing alanine and 2-chloroethanol. Alanine can then participate in various metabolic pathways, while 2-chloroethanol may undergo further metabolic transformations.
Comparación Con Compuestos Similares
Alanine, 2-chloroethyl ester (9CI) can be compared with other ester derivatives of alanine, such as:
Alanine, methyl ester: Similar esterification but with methanol instead of 2-chloroethanol.
Alanine, ethyl ester: Similar esterification but with ethanol instead of 2-chloroethanol.
Alanine, propyl ester: Similar esterification but with propanol instead of 2-chloroethanol.
Propiedades
Fórmula molecular |
C5H10ClNO2 |
|---|---|
Peso molecular |
151.59 g/mol |
Nombre IUPAC |
2-chloroethyl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C5H10ClNO2/c1-4(7)5(8)9-3-2-6/h4H,2-3,7H2,1H3/t4-/m0/s1 |
Clave InChI |
JVBYOKWZWMIKQZ-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](C(=O)OCCCl)N |
SMILES canónico |
CC(C(=O)OCCCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



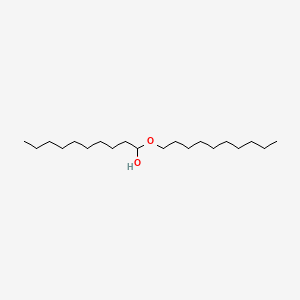


![(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione](/img/structure/B13802369.png)
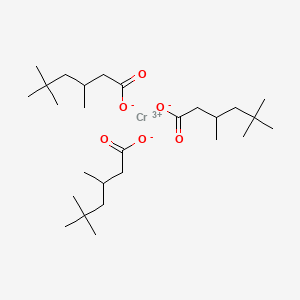
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13802374.png)
![2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13802384.png)
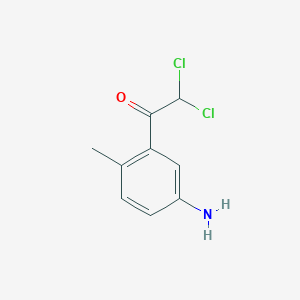
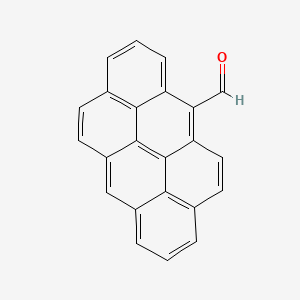
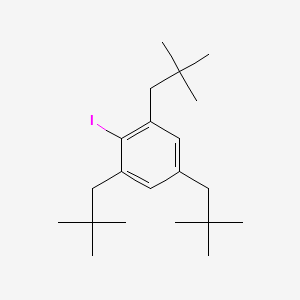
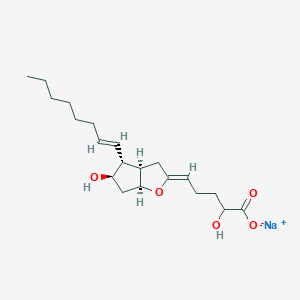
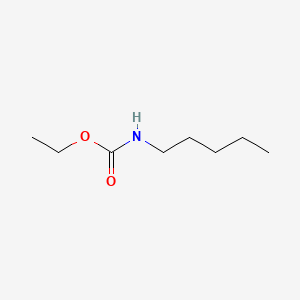
![3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo-](/img/structure/B13802426.png)
